
3-acetamido-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Benzoylation: The final step involves the benzoylation of the thiazole derivative using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated systems for acetylation and benzoylation to ensure high yield and purity .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
3-Acetamido-N-(1,3-thiazol-2-yl)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-acetamido-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: Inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness: 3-Acetamido-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of the thiazole ring with an acetamido and benzamide group, which imparts distinct biological activities and chemical properties compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C12H11N3O2S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
3-acetamido-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11N3O2S/c1-8(16)14-10-4-2-3-9(7-10)11(17)15-12-13-5-6-18-12/h2-7H,1H3,(H,14,16)(H,13,15,17) |
Clave InChI |
JJUBJIUYMPWFIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
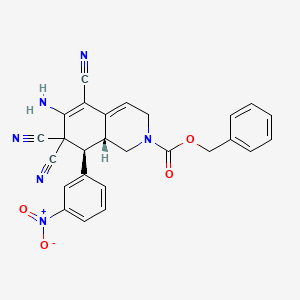
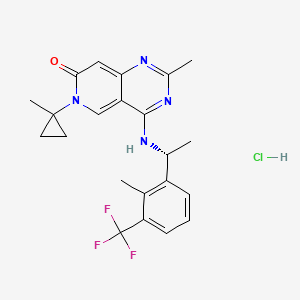
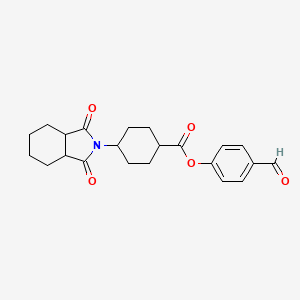
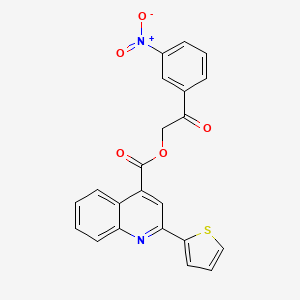
![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
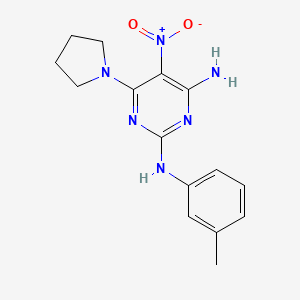
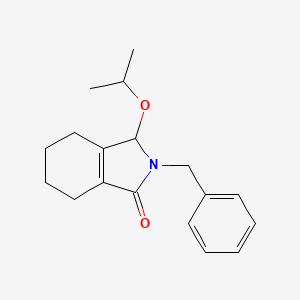
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)

![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)
